molecular formula C10H18N4O4S2 B7530817 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide

1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide

Katalognummer B7530817
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: RXQJZORQQZJDLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a group of compounds that have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 is a potent HDAC inhibitor that has been extensively studied for its potential use in cancer therapy.

Wirkmechanismus

1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the repression of gene expression, which is a hallmark of cancer cells. By inhibiting HDAC activity, 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide promotes the acetylation of histone proteins, which leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects
In addition to its anticancer effects, 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide is its potent and selective inhibitory activity against HDAC enzymes. This makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide is its relatively low solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the study of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide. One area of research is the development of new HDAC inhibitors that are more potent and selective than 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide. Another area of research is the identification of biomarkers that can predict the response to 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide in cancer patients. Finally, the potential use of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide in combination with other anticancer agents is an area of active research.

Synthesemethoden

The synthesis of 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide involves several steps, including the reaction of 3-methylsulfonyl-1-propene with piperidine, followed by the reaction of the resulting compound with 4-chloropyrazole. The final step involves the reaction of the resulting compound with sulfamide to form 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide.

Wissenschaftliche Forschungsanwendungen

1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in various preclinical models. 1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.

Eigenschaften

IUPAC Name

1-methyl-N-(1-methylsulfonylpiperidin-3-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4S2/c1-13-8-10(6-11-13)20(17,18)12-9-4-3-5-14(7-9)19(2,15)16/h6,8-9,12H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJZORQQZJDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.